molecular formula C17H24N2O2 B7474921 (4-Cyclopentylpiperazin-1-yl)-(2-hydroxy-5-methylphenyl)methanone

(4-Cyclopentylpiperazin-1-yl)-(2-hydroxy-5-methylphenyl)methanone

Cat. No. B7474921
M. Wt: 288.4 g/mol
InChI Key: BHXZWGGNZFNJLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Cyclopentylpiperazin-1-yl)-(2-hydroxy-5-methylphenyl)methanone, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. It has gained significant attention in recent years due to its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

(4-Cyclopentylpiperazin-1-yl)-(2-hydroxy-5-methylphenyl)methanone works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, (4-Cyclopentylpiperazin-1-yl)-(2-hydroxy-5-methylphenyl)methanone increases the levels of GABA in the brain, which in turn leads to a reduction in neuronal activity and an overall calming effect.
Biochemical and Physiological Effects:
(4-Cyclopentylpiperazin-1-yl)-(2-hydroxy-5-methylphenyl)methanone has been shown to have a number of biochemical and physiological effects in the brain. It increases GABA levels, reduces glutamate levels, and enhances the activity of GABA receptors. These effects lead to a reduction in neuronal activity, which can have a calming effect and reduce the risk of seizures.

Advantages and Limitations for Lab Experiments

(4-Cyclopentylpiperazin-1-yl)-(2-hydroxy-5-methylphenyl)methanone has several advantages for lab experiments. It is a highly selective inhibitor of GABA aminotransferase and has a high affinity for the enzyme, making it an effective tool for studying the role of GABA in the brain. However, (4-Cyclopentylpiperazin-1-yl)-(2-hydroxy-5-methylphenyl)methanone can be difficult to synthesize and is relatively expensive, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of (4-Cyclopentylpiperazin-1-yl)-(2-hydroxy-5-methylphenyl)methanone. One area of interest is its potential use in the treatment of addiction, particularly cocaine addiction. (4-Cyclopentylpiperazin-1-yl)-(2-hydroxy-5-methylphenyl)methanone has been shown to reduce cocaine self-administration in preclinical studies, making it a promising candidate for further research. Another area of interest is its potential use in the treatment of anxiety and depression, as it has been shown to have anxiolytic and antidepressant effects in animal models. Overall, (4-Cyclopentylpiperazin-1-yl)-(2-hydroxy-5-methylphenyl)methanone has the potential to be a valuable tool for studying the role of GABA in the brain and for the development of new treatments for neurological and psychiatric disorders.

Synthesis Methods

(4-Cyclopentylpiperazin-1-yl)-(2-hydroxy-5-methylphenyl)methanone can be synthesized using a multistep process involving the reaction of 4-cyclopentylpiperazin-1-ylamine with 2-hydroxy-5-methylbenzaldehyde in the presence of a catalytic amount of acetic acid. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield (4-Cyclopentylpiperazin-1-yl)-(2-hydroxy-5-methylphenyl)methanone in high yield and purity.

Scientific Research Applications

(4-Cyclopentylpiperazin-1-yl)-(2-hydroxy-5-methylphenyl)methanone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as epilepsy, addiction, anxiety, and depression. It has been shown to increase GABA levels in the brain, which is a major inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. This makes (4-Cyclopentylpiperazin-1-yl)-(2-hydroxy-5-methylphenyl)methanone a promising candidate for the treatment of epilepsy and other disorders characterized by excessive neuronal activity.

properties

IUPAC Name

(4-cyclopentylpiperazin-1-yl)-(2-hydroxy-5-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-13-6-7-16(20)15(12-13)17(21)19-10-8-18(9-11-19)14-4-2-3-5-14/h6-7,12,14,20H,2-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXZWGGNZFNJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)N2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Cyclopentylpiperazin-1-yl)-(2-hydroxy-5-methylphenyl)methanone

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